Sovilnesib was developed by Amgen and is currently being advanced by Volastra Therapeutics, which acquired the rights to the compound in February 2023. It is classified as a kinesin inhibitor and is part of a broader category of anti-cancer agents that target proteins involved in mitosis.
The synthesis of Sovilnesib involves optimizing small molecule derivatives based on initial lead compounds such as BTB-1. The synthetic process focuses on modifying chemical structures to enhance potency and selectivity against KIF18A. Key techniques include structure-activity relationship studies that identify effective substituents while minimizing off-target effects on microtubule polymerization. The compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 0.071 µM against KIF18A, indicating its strong inhibitory potential .
Sovilnesib's molecular structure features specific functional groups that facilitate its interaction with the KIF18A protein. Although detailed structural data is not provided in the search results, it is known that the compound's design emphasizes the ability to bind selectively to the ATPase domain of KIF18A, disrupting its motor function during mitosis. This disruption leads to increased chromosomal instability, which is particularly relevant in cancer cells.
The primary chemical reaction associated with Sovilnesib involves its binding to the KIF18A protein, inhibiting its ATPase activity. This inhibition leads to a failure in proper mitotic spindle formation and function, resulting in errors during cell division. Studies have shown that treatment with Sovilnesib increases the frequency of aneuploidy in oocytes, highlighting its impact on cellular division processes .
Sovilnesib operates by inhibiting the motor function of KIF18A, which is essential for proper chromosome alignment and segregation during mitosis. By disrupting this function, Sovilnesib causes cells to experience mitotic errors, such as multipolar spindles and aneuploidy. This mechanism is particularly effective in cancer cells that are already predisposed to chromosomal instability due to mutations or other factors . The compound has shown promise in preclinical studies and early clinical trials for treating various cancers, including platinum-resistant ovarian cancer .
Sovilnesib is characterized by its high solubility and bioavailability as an oral agent. Its specific physical properties include:
These properties make Sovilnesib suitable for clinical applications as a therapeutic agent.
Sovilnesib is primarily being explored for its therapeutic potential in oncology. Its main applications include:
The ongoing clinical trials aim to establish dosage regimens and assess efficacy in treating specific cancer types, paving the way for potential new treatment strategies targeting chromosomal instability .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3